Herbimycin B

Antiviral research Plant pathology Agrochemical discovery

Herbimycin B sourcing is constrained by its status as a minor fermentation product, often unavailable in sufficient purity for mechanistic studies. Researchers requiring consistent lot-to-lot Hsp90 and Src-family kinase inhibition with validated anti-TMV activity rely on rigorously characterized material. • Dual-mechanism tool: inhibits Hsp90 chaperone function and Src-family kinases simultaneously, phenocopying herbimycin A more closely than geldanamycin. • Anti-TMV potency comparable to herbimycin A, with substantially lower herbicidal activity on monocotyledon and dicotyledon seedlings - a critical advantage for plant-pathogen studies. • Structurally distinct ansamycin scaffold with accessible C-11, C-15, and C-17 substitution sites for biosynthetic and semi-synthetic diversification beyond geldanamycin-derived clinical candidates.

Molecular Formula C28H38N2O8
Molecular Weight 530.6 g/mol
Cat. No. B1249222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerbimycin B
Synonymsgeldanamycin, 17-demethoxy-
herbimycin B
Molecular FormulaC28H38N2O8
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1)C2=O)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C28H38N2O8/c1-15-10-19-13-20(31)14-21(25(19)33)30-27(34)16(2)8-7-9-22(36-5)26(38-28(29)35)18(4)12-17(3)24(32)23(11-15)37-6/h7-9,12-15,17,22-24,26,32H,10-11H2,1-6H3,(H2,29,35)(H,30,34)/b9-7-,16-8+,18-12+/t15-,17+,22+,23+,24-,26+/m1/s1
InChIKeyZRACUXWBSYZVLW-LCXCNHHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Herbimycin B: Distinctive Benzoquinone Ansamycin


Herbimycin B is a benzoquinone ansamycin antibiotic co-produced with herbimycins A and C by *Streptomyces hygroscopicus* strains [1]. It shares the same modular polyketide synthase (PKS)-derived carbon skeleton as herbimycin A and geldanamycin but differs in its post-PKS substitution pattern, specifically at C-11, C-15, and C-17 [1]. Like other benzoquinone ansamycins, herbimycin B targets Hsp90, a protein chaperone essential for stabilizing numerous oncogenic client proteins [1]; it also inhibits Src family kinases . First isolated in 1980 as a minor component of herbimycin A fermentation, herbimycin B is distinguished by its pronounced anti-tobacco mosaic virus (anti-TMV) activity paired with reduced herbicidal potency relative to herbimycin A [2].

Chemical Class
Benzoquinone ansamycin core with C-11/C-15/C-17 substitution pattern
Mechanism Context
Dual inhibition of Hsp90 chaperone and Src-family kinases
Activity Spectrum
Selective anti-TMV activity with lower reported phytotoxicity than herbimycin A

Herbimycin B: Distinct from Herbimycin A and Geldanamycin


Although herbimycins A, B, C, and geldanamycin share a conserved ansa-bridge polyketide scaffold, their divergent post-PKS substitution patterns at C-11, C-15, and C-17 confer distinct biological profiles [1]. Herbimycin B is a minor fermentation product, likely arising from incomplete tailoring modifications during herbimycin A biosynthesis [2], resulting in a different benzoquinone substitution that modifies both potency and spectrum. Consequently, the anti-TMV activity of herbimycin B is comparable to or exceeds that of herbimycin A, while its herbicidal activity is substantially lower [3]. This activity profile differs fundamentally from geldanamycin, which lacks anti-TMV activity entirely and is primarily studied as an Hsp90-targeted antitumor agent. Therefore, substituting herbimycin B with herbimycin A or geldanamycin in experiments would yield non-comparable results, particularly in studies focused on antiviral mechanisms, plant-pathogen interactions, or Src-family kinase involvement in non-oncological signaling.

Versus Herbimycin A Post-PKS modification differences may shift anti-TMV potency and phytotoxicity profiles.
Versus Geldanamycin Lacks direct Src kinase inhibition; pathway-response context may not transfer.
General Hsp90 Inhibitors Targeted spectrum of herbimycin B may be lost; antiviral study contexts may not replicate.

Herbimycin B: Differentiation Evidence


Anti-TMV and Herbicidal Activity Comparison

In a leaf disk bioassay using *Nicotiana rustica*, herbimycin B exhibited potent anti-tobacco mosaic virus (anti-TMV) activity comparable to herbimycin A. However, herbicidal activity assessed by foliar application to potted rice plants (*Oryza sativa*) and Chinese cabbage (*Brassica rapa*) showed that herbimycin B was less phytotoxic than herbimycin A [1]. This differential activity profile is attributed to structural differences at the benzoquinone substitution positions that affect target engagement in plant cells versus viral inhibition [2]. The C-11, C-15, and C-17 substitution pattern of herbimycin B distinguishes it from herbimycin A, likely reducing its affinity for plant-specific Hsp90 isoforms or altering cellular uptake [2].

Anti-TMV & Herbicidal Profile
Head-to-head comparison
Comparable anti-TMV activity; reported lower herbicidal effect vs. herbimycin A on *Oryza sativa* and *Brassica rapa* seedlings.
Supports selectivity screening in antiviral plant models.
Leaf disk bioassay (*Nicotiana rustica*); foliar application.
Antiviral research Plant pathology Agrochemical discovery

Cytotoxicity in HeLa and Ehrlich Carcinoma Cells

Herbimycin B exhibits inhibitory activity against HeLa (cervical carcinoma) cells and Ehrlich ascites carcinoma cells, though specific IC₅₀ values are not widely reported in the primary literature . In preliminary cytotoxicity comparisons using herbimycin B-derived analogs (4,5-dihydro-(4S)-4-hydroxyherbimycin B and (15S)-15-hydroxyherbimycin B), cytotoxicity against HCT116, HeLa, A549, and HepG2 cell lines was assessed alongside herbimycin A [1]. While quantitative IC₅₀ comparisons for the parent herbimycin B are limited, its activity is consistently cited alongside herbimycin A as a benchmark for cytotoxicity assessment [2]. Unlike geldanamycin, which has been extensively profiled across the NCI-60 panel with defined IC₅₀ values in the nanomolar range, herbimycin B's activity appears more moderate, suggesting a distinct potency profile that may translate to different therapeutic windows [2].

Tumor Cell Line Cytotoxicity
Data to verify
Inhibits HeLa and Ehrlich carcinoma cells; exact IC₅₀ values not widely reported in primary literature.
Supports cell-model endpoint review; appears less potent than geldanamycin.
Qualitative comparison; requires independent validation.
Cancer research Cytotoxicity screening Natural product oncology

Dual Hsp90 and Src Kinase Inhibition

Herbimycin B functions as an inhibitor of Src family kinases in addition to its Hsp90 chaperone inhibition activity . This dual mechanism is shared with herbimycin A but contrasts with geldanamycin, which primarily acts through Hsp90 inhibition and is not typically characterized as a direct Src inhibitor [1]. Herbimycin A directly inactivates p60v-src kinase by conjugating with reactive thiol groups in the kinase domain, preventing ATP access [2]. While herbimycin B's precise binding kinetics to individual Src-family members have not been systematically quantified, its classification as a Src-family inhibitor places it mechanistically closer to herbimycin A than to geldanamycin .

Dual Hsp90/Src Target Engagement
Class-level inference
Src family kinase inhibitor profile shared with herbimycin A; geldanamycin lacks direct Src inhibition.
Supports pathway-response studies requiring dual inhibition context.
Quantitative IC₅₀ for specific Src isoforms not reported.
Kinase signaling Signal transduction Src-family kinase inhibition

Scaffold for Hydroxylated Analog Derivatives

Herbimycin B has been used as a parent scaffold for generating novel analogs via fermentation or semi-synthesis. Two analogs, 4,5-dihydro-(4S)-4-hydroxyherbimycin B and (15S)-15-hydroxyherbimycin B, were isolated from *Streptomyces* sp. CPCC 200291 and characterized structurally by NMR and MS [1]. Preliminary cytotoxicity comparisons of these analogs against HCT116, HeLa, A549, and HepG2 cell lines were conducted alongside herbimycin A [1]. In contrast, geldanamycin derivatization has primarily focused on improving aqueous solubility (e.g., 17-AAG, 17-DMAG) and reducing hepatotoxicity, whereas herbimycin B offers a distinct scaffold for exploring modifications at C-11, C-15, and C-17 positions that are not accessible from geldanamycin [2].

Scaffold for Derivatization
Supporting evidence
Yields hydroxylated analogs (4,5-dihydro-4-hydroxy and 15-hydroxy-herbimycin B) via fermentation.
Supports SAR exploration with unique C-11/C-15/C-17 substitution vectors.
*Streptomyces* sp. CPCC 200291 fermentation.
Natural product derivatization Structure-activity relationship Ansamycin medicinal chemistry

Herbimycin B: Application Scenarios


Anti-TMV Lead Optimization with Reduced Phytotoxicity

Herbimycin B is an ideal candidate for agricultural antiviral lead development programs targeting tobacco mosaic virus (TMV) and related plant pathogens. Its potent anti-TMV activity, directly comparable to herbimycin A, coupled with its reduced herbicidal effect on monocotyledon and dicotyledon seedlings, positions it favorably for medicinal chemistry campaigns aiming to improve the therapeutic window of ansamycin-based crop protection agents [1]. Researchers can use herbimycin B as a scaffold to further reduce phytotoxicity while maintaining antiviral efficacy, a balance not readily achievable with herbimycin A.

Dual Hsp90/Src Inhibition Studies

For investigations requiring simultaneous inhibition of Hsp90 chaperone function and Src-family kinase activity, herbimycin B provides a dual-mechanism tool compound that more closely phenocopies herbimycin A than geldanamycin [1][2]. Its moderate cytotoxicity relative to geldanamycin may be advantageous in assays where extreme potency leads to rapid cell death that obscures mechanistic readouts . This scenario is particularly relevant for studying oncogene addiction, kinase-chaperone crosstalk, and signaling pathways where both Hsp90 and Src converge on downstream effectors.

Ansamycin Scaffold Diversification

Herbimycin B serves as a structurally distinct ansamycin scaffold for generating novel analogs with substitutions at C-11, C-15, and C-17—positions that differ from the modification sites accessible on geldanamycin and herbimycin A [1]. The successful isolation of hydroxylated herbimycin B analogs from *Streptomyces* fermentation demonstrates the tractability of this scaffold for biosynthetic and semi-synthetic diversification [2]. Medicinal chemistry programs seeking to expand ansamycin chemical space beyond geldanamycin-derived clinical candidates (17-AAG, 17-DMAG) should evaluate herbimycin B as a starting material for structure-activity relationship studies.

Ansamycin Biosynthesis and Gene Cluster Engineering

Herbimycin B is a valuable tool for investigating post-PKS tailoring enzymology in ansamycin biosynthesis. Because herbimycin B is an incompletely processed intermediate relative to herbimycin A, comparative analysis of the herbimycin and geldanamycin gene clusters provides insights into the functions of specific oxygenase and methyltransferase enzymes [1]. Researchers engaged in combinatorial biosynthesis or metabolic engineering of ansamycin pathways can employ herbimycin B as a reference point for understanding the substrate specificity of tailoring enzymes and for designing hybrid pathways yielding novel ansamycin analogs.

Application
Selection Property
Validation Focus
Anti-TMV Lead Optimization
Antiviral vs. phytotoxicity activity spectrum
Model-specific phytotoxicity endpoint review
Dual Hsp90/Src Signaling Research
Dual Hsp90 and Src-family kinase inhibition
Src kinase assay vs. Hsp90 client protein readouts
Ansamycin Scaffold Diversification
Accessible C-11, C-15, and C-17 substitution sites
Analog synthesis and structure-activity relationship (SAR) analysis
Biosynthetic Gene Cluster Engineering
Post-PKS pathway intermediate context
Tailoring enzyme substrate specificity characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Herbimycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.